Purity and Specification Benchmarking for Reproducible Synthesis
Commercially, the target compound is supplied at a minimum purity of 95%, with some vendors listing 90% . This contrasts with the unsubstituted parent 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6), which is typically available at 95% purity but lacks the 3,4-dichlorobenzyl moiety essential for downstream derivatization . The presence of the reactive 6-amino handle combined with the pre-installed N3-(3,4-dichlorobenzyl) group eliminates a challenging alkylation step, thereby improving synthetic reliability and yield over routes that start from the unsubstituted core .
| Evidence Dimension | Commercial Purity and Synthetic Utility |
|---|---|
| Target Compound Data | 90–95% purity; pre-functionalized at N3 |
| Comparator Or Baseline | 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6) at 95% purity; requires additional N3-alkylation |
| Quantified Difference | Eliminates one synthetic step; purity range comparable but synthetic efficiency is higher |
| Conditions | Vendor specifications (AKSci, Chemshuttle, CheMenu) |
Why This Matters
For procurement, a pre-functionalized intermediate at ≥95% purity reduces the number of synthetic steps and associated purification losses, directly impacting cost and timeline in medicinal chemistry projects.
